

"2-Pyridinesulfonylacetonitrile" chemical properties and structure

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Compound of Interest

Compound Name: 2-Pyridinesulfonylacetonitrile

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2-Pyridinesulfonylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfonylacetonitrile is a heterocyclic organic compound featuring a pyridine ring, a sulfonyl group, and a nitrile functional group. Its structure suggests potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. The electron-withdrawing nature of the pyridinesulfonyl group is expected to activate the adjacent methylene group, making it a valuable synthon for the introduction of the pyridinesulfonylmethyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a plausible synthetic route for **2-Pyridinesulfonylacetonitrile**.

Chemical Structure and Properties

The structural formula of **2-Pyridinesulfonylacetonitrile** is presented below, along with its key identifiers.

Structure:

Table 1: Chemical Properties of **2-Pyridinesulfonylacetonitrile**

Property	Value	Source
IUPAC Name	2-(pyridin-2-ylsulfonyl)acetonitrile	[1][2]
CAS Number	170449-34-0	[1][2][3]
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	[1][2]
Molecular Weight	182.21 g/mol	[1][2]
Appearance	Solid (predicted)	General knowledge of similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
SMILES	<chem>C1=CC=NC(=C1)S(=O)(=O)CC#N</chem>	[2]
InChIKey	SAKACXZDAJXBCI-UHFFFAOYSA-N	[2]

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the public domain. Based on its molecular weight and functional groups, it is predicted to be a solid at room temperature with some solubility in polar organic solvents.

Spectroscopic Data (Predicted)

While experimental spectra for **2-Pyridinesulfonylacetonitrile** are not available, the following are predictions of the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Methylene protons (-CH₂-): A singlet is expected for the two protons of the methylene group. Due to the strong electron-withdrawing effect of the adjacent sulfonyl and nitrile groups, this peak is anticipated to be significantly downfield, likely in the range of δ 4.0-5.0 ppm.

- Pyridine protons: The four protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used, but a complex multiplet is expected. The proton ortho to the sulfonyl group is likely to be the most downfield.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Nitrile carbon ($-\text{CN}$): A peak in the range of δ 115-125 ppm.
- Methylene carbon ($-\text{CH}_2-$): A peak in the range of δ 50-60 ppm.
- Pyridine carbons: Five distinct peaks in the aromatic region (δ 120-160 ppm). The carbon attached to the sulfonyl group will be the most downfield.

IR (Infrared) Spectroscopy:

- Nitrile group ($-\text{C}\equiv\text{N}$): A sharp, medium-intensity absorption band around 2250 cm^{-1} .
- Sulfonyl group ($\text{O}=\text{S}=\text{O}$): Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around $1350\text{--}1300\text{ cm}^{-1}$ and $1160\text{--}1120\text{ cm}^{-1}$, respectively.
- C-H stretching (aromatic): Peaks above 3000 cm^{-1} .
- C-H stretching (aliphatic): Peaks just below 3000 cm^{-1} .
- C=N and C=C stretching (pyridine ring): Multiple bands in the $1600\text{--}1400\text{ cm}^{-1}$ region.

MS (Mass Spectrometry):

- Molecular Ion (M^+): A peak at $m/z = 182$, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Expect to see fragments corresponding to the loss of SO_2 ($m/z = 118$), the pyridyl group, and the cyanomethyl group.

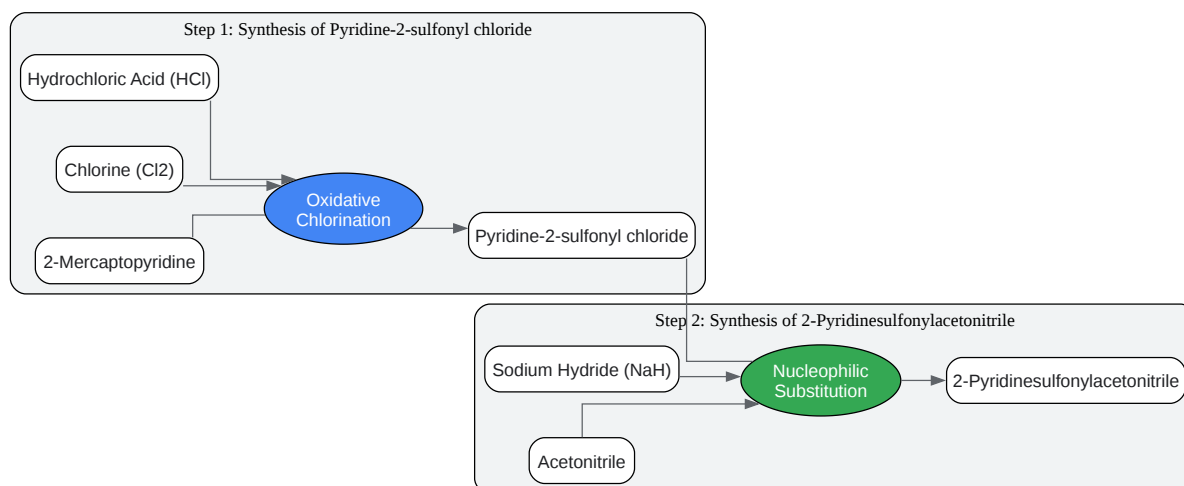
Experimental Protocols

A specific, experimentally validated protocol for the synthesis of **2-Pyridinesulfonylacetonitrile** is not detailed in the available literature. However, a plausible and robust two-step synthetic route can be proposed based on established methods for the synthesis of sulfonyl chlorides and their subsequent reaction with acetonitrile.

Proposed Synthesis of **2-Pyridinesulfonylacetonitrile**

This proposed synthesis involves two key stages:

- Oxidative Chlorination of 2-Mercaptopyridine to Pyridine-2-sulfonyl chloride.
- Nucleophilic Substitution of Pyridine-2-sulfonyl chloride with Acetonitrile.



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Proposed two-step synthesis of **2-Pyridinesulfonylacetonitrile**.

Detailed Experimental Protocol:

Step 1: Synthesis of Pyridine-2-sulfonyl chloride

- Materials: 2-Mercaptopyridine, Chlorine gas, Hydrochloric acid (concentrated), Ice.
- Procedure:
 - Suspend 2-mercaptopyridine in concentrated hydrochloric acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer.
 - Cool the suspension to 0-5 °C in an ice bath.
 - Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.
 - Continue the chlorine addition until the reaction mixture becomes a clear yellow solution.
 - Pour the reaction mixture onto crushed ice to precipitate the product.
 - Collect the solid pyridine-2-sulfonyl chloride by filtration, wash with cold water, and dry under vacuum.
- Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas and corrosive acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

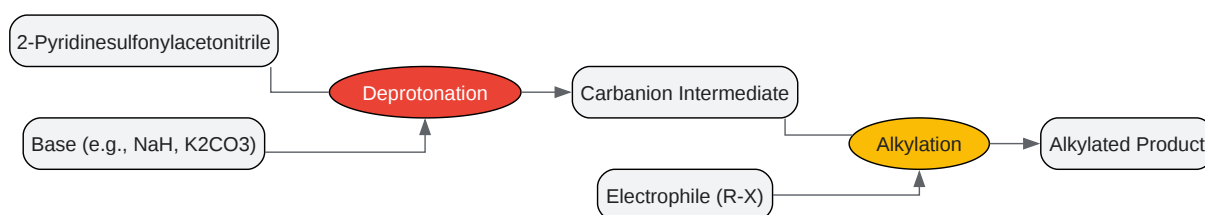
Step 2: Synthesis of **2-Pyridinesulfonylacetonitrile**

- Materials: Pyridine-2-sulfonyl chloride, Acetonitrile, Sodium hydride (60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetonitrile dropwise.

- Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of acetonitrile.
 - Add a solution of pyridine-2-sulfonyl chloride in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully quench the reaction by the slow addition of water.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **2-pyridinesulfonylacetonitrile**.
- Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. This reaction must be carried out under anhydrous conditions and an inert atmosphere.

Reactivity and Potential Applications

The primary reactive site of **2-pyridinesulfonylacetonitrile** is the activated methylene group. The electron-withdrawing sulfonyl and nitrile groups increase the acidity of the methylene protons, facilitating their removal by a base to form a stable carbanion. This carbanion can then act as a nucleophile in various reactions.



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General reactivity of the active methylene group.

This reactivity makes **2-pyridinesulfonylacetonitrile** a potentially useful building block for the synthesis of more complex molecules. For instance, it could be used in Knoevenagel condensations or as a precursor to substituted pyridines with potential biological activity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of **2-Pyridinesulfonylacetonitrile** in any signaling pathways. The biological properties of pyridine and 2-pyridone derivatives are broad, encompassing antimicrobial, antiviral, and anticancer activities, suggesting that derivatives of **2-pyridinesulfonylacetonitrile** could be of interest for future drug discovery programs.^{[4][5]} However, dedicated studies on this specific compound are required to ascertain its pharmacological profile.

Conclusion

2-Pyridinesulfonylacetonitrile is a chemical entity with confirmed structural identity but limited publicly available experimental data. Its key feature is the activated methylene group, which suggests its utility as a synthetic intermediate. The provided in-depth guide summarizes the known information, offers predictions for its spectroscopic characteristics, and details a plausible synthetic protocol. Further experimental investigation is necessary to fully characterize its physical properties, reactivity, and potential biological activities. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

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